Sphingosine C17

Vue d'ensemble

Description

Sphingosine (d17:1) : est un sphingolipide naturel présent dans la peau humaine. Il s'agit d'un alcool aminé à 17 carbones avec une longue chaîne hydrocarbonée insaturée. Ce composé peut être phosphorylé par les kinases de la sphingosine pour produire du C-17 sphingosine-1-phosphate . La sphingosine (d17:1) est moins fréquente que sa contrepartie à 18 carbones, mais elle joue néanmoins un rôle important dans divers processus biologiques .

Applications De Recherche Scientifique

Immunological Applications

Role in T Cell Function

C17 sphingosine is implicated in the regulation of immune responses, particularly through its conversion to sphingosine-1-phosphate (S1P) by sphingosine kinases (SphKs). Research indicates that SphK1 and SphK2 promote the expression of IL-17 in human T cells, a cytokine critical for immune defense against pathogens. Inhibition of these kinases has been shown to impair IL-17 production, suggesting that targeting the S1P/SphK axis could modulate T cell functions in inflammatory diseases .

Case Study: Chronic Inflammatory Diseases

In a study involving patients with spondyloarthritis, increased expression levels of SphK1 and SphK2 correlated with the frequency of IL-17 producing cells. This highlights the potential of C17 sphingosine as a therapeutic target for conditions characterized by Th17 cell responses .

Neurobiological Applications

Sphingolipid Metabolism in Neurological Disorders

C17 sphingosine is also significant in neurobiology, particularly concerning its role in sphingolipid metabolism. Elevated levels of C17-sphingosine have been associated with Niemann-Pick type C disease (NPC), where it accumulates due to defective sphingosine kinase activity. Treatment with SphK1 activators has been shown to reduce C17-sphingosine levels and restore normal S1P production in NPC mutant fibroblasts, indicating a potential therapeutic avenue for neurodegenerative disorders .

Table 1: Effects of C17 Sphingosine on Neurodegenerative Disorders

| Disorder | Mechanism Involved | Outcome |

|---|---|---|

| Niemann-Pick Type C | Accumulation of C17-sphingosine | Reduced S1P levels; potential treatment with SK1-A |

| Alzheimer’s Disease | Impaired sphingolipid metabolism | Targeting sphingolipid pathways may improve outcomes |

Cancer Research Applications

Sphingosine as a Therapeutic Agent

C17 sphingosine has been explored as a potential therapeutic agent in cancer research due to its ability to modulate apoptosis and cell proliferation. Studies have shown that manipulating sphingolipid metabolism can influence tumor growth and response to chemotherapy. For instance, inhibiting SphK2 has been linked to reduced cancer cell viability in various models .

Case Study: Leukemia Treatment

In experiments with human leukemia cells, treatment with specific inhibitors of sphingosine kinases resulted in decreased levels of intracellular S1P and increased apoptosis rates. This suggests that targeting the metabolic pathways involving C17 sphingosine could enhance therapeutic efficacy against certain cancers .

Metabolic Applications

Mass Spectrometry Techniques for Enzyme Assays

Recent advancements have utilized mass spectrometry combined with non-naturally occurring C(17) sphingoid bases to develop sensitive assays for enzymes involved in sphingolipid metabolism. These methods allow for high precision in measuring enzyme activities related to ceramide synthase and sphingosine kinase, facilitating research into metabolic disorders .

Mécanisme D'action

Target of Action

C17 Sphingosine primarily targets the Sphingosine-1-Phosphate Receptors (S1PRs) . These receptors are G-protein-coupled receptors that are involved in several cellular and physiological events, including lymphocyte/hematopoietic cell trafficking . S1PR1, one of the S1PRs, is highly expressed on endothelial cells and lymphocytes, playing a crucial role in regulating lymphocyte trafficking .

Mode of Action

C17 Sphingosine, also known as sphingosine-1-phosphate (S1P), interacts with its targets, the S1PRs, to activate downstream signaling pathways . The interaction of S1P with S1PRs is complex and involves both intracellular targets and extracellular signaling . S1P propagates its signals by interacting with its intracellular targets or is transported extracellularly to activate its cell surface receptors .

Biochemical Pathways

The synthesis of S1P involves the phosphorylation of sphingosine by sphingosine kinases . This process is part of the sphingolipid metabolism pathway, which plays an integral role in various cellular functions, including cell proliferation, death, migration, and invasiveness . Alterations in this pathway can affect cell function .

Pharmacokinetics

It’s known that sphingosine is a bioactive lipid metabolite that is involved in numerous cellular processes . The stability of C17 Sphingosine is over one year when stored at -20°C .

Result of Action

The molecular and cellular effects of C17 Sphingosine’s action are diverse. It regulates various molecular mechanisms, including the mediation of the autophagy pathway . It also influences cell growth, movement, programmed cell death, self-degradation, cell specialization, aging, and immune system reactions .

Action Environment

The action, efficacy, and stability of C17 Sphingosine can be influenced by environmental factors. For instance, the iso-branch and the 1-hydroxyl group are essential to form functional nematode sphingolipids, which are needed to maintain intestinal function . .

Analyse Biochimique

Biochemical Properties

C17 Sphingosine interacts with various enzymes, proteins, and other biomolecules. It is quickly phosphorylated into sphingosine 1-phosphate (S1P) driven by sphingosine kinases . This structural variation makes C17 Sphingosine a valuable tool in research, particularly in studies designed to explore sphingosine’s role in cellular signaling mechanisms .

Cellular Effects

C17 Sphingosine has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it was found that sphingosine was quickly phosphorylated into S1P, which demonstrated distinct metabolic patterns compared to globally-released sphingosine .

Molecular Mechanism

C17 Sphingosine exerts its effects at the molecular level through various mechanisms. Both the iso-branch and the 1-hydroxyl group are essential to form functional nematode sphingolipids, which are needed to maintain intestinal function .

Temporal Effects in Laboratory Settings

In time-course studies, the mitochondria-specific uncaged sphingosine demonstrated distinct metabolic patterns compared to globally-released sphingosine . This indicates that the effects of C17 Sphingosine can change over time in laboratory settings.

Metabolic Pathways

C17 Sphingosine is involved in several metabolic pathways. It is quickly phosphorylated into S1P driven by sphingosine kinases . This indicates that C17 Sphingosine interacts with enzymes such as sphingosine kinases in its metabolic pathway.

Subcellular Localization

C17 Sphingosine has been found to accumulate in specific subcellular locations. For instance, it was found to accumulate in late endosomes and lysosomes of cells derived from Niemann-Pick disease type C (NPC) patients . The subcellular localization of C17 Sphingosine can affect its activity or function .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La sphingosine (d17:1) peut être synthétisée par plusieurs méthodes. Une approche courante implique la réduction d'un précurseur de sphingolipide correspondant. La voie de synthèse comprend généralement les étapes suivantes :

Hydrolyse : de la sphingomyéline pour produire de la céramide.

Réduction : de la céramide pour produire de la sphinganine.

Oxydation : de la sphinganine pour former de la sphingosine (d17:1).

Méthodes de production industrielle : La production industrielle de sphingosine (d17:1) implique souvent l'extraction et la purification à partir de sources naturelles, telles que les tissus animaux. Le processus comprend :

Extraction : des sphingolipides à partir des tissus.

Hydrolyse : pour libérer la sphingosine.

Purification : en utilisant des techniques chromatographiques pour obtenir de la sphingosine (d17:1) de haute pureté.

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : La sphingosine (d17:1) peut subir une oxydation pour former du sphingosine-1-phosphate.

Phosphorylation : Elle peut être phosphorylée par les kinases de la sphingosine pour produire du sphingosine-1-phosphate.

Acylation : La sphingosine (d17:1) peut réagir avec les acides gras pour former des céramides.

Réactifs et conditions courants :

Oxydation : Implique généralement des agents oxydants tels que le peroxyde d'hydrogène ou l'oxygène moléculaire.

Phosphorylation : Nécessite des kinases de la sphingosine et de l'ATP.

Acylation : Implique des acides gras et de l'acyl-CoA synthétase.

Principaux produits :

Sphingosine-1-phosphate : Formé par phosphorylation.

Céramides : Formé par acylation

Applications de la recherche scientifique

Chimie :

- Utilisée comme étalon interne dans l'analyse des composés sphingoïdes par des méthodes chromatographiques ou spectrométriques .

Biologie :

- Joue un rôle dans la signalisation cellulaire et la régulation de la croissance cellulaire, de la différenciation et de l'apoptose.

- Impliqué dans la formation de radeaux lipidiques dans les membranes cellulaires .

Médecine :

- Étudiée pour ses applications thérapeutiques potentielles dans le traitement des maladies cutanées et inflammatoires.

- Enquête sur son rôle dans la biologie du cancer et comme cible pour la thérapie anticancéreuse .

Industrie :

- Utilisé dans l'industrie cosmétique pour ses propriétés protectrices de la peau.

- Employé dans l'industrie pharmaceutique pour le développement et la formulation de médicaments .

Mécanisme d'action

La sphingosine (d17:1) exerce ses effets principalement par sa conversion en sphingosine-1-phosphateCes récepteurs sont impliqués dans divers processus cellulaires, notamment la prolifération cellulaire, la survie, la migration et l'inflammation . Les voies de signalisation activées par le sphingosine-1-phosphate comprennent les voies AKT, ERK et PKC .

Comparaison Avec Des Composés Similaires

Composés similaires :

Sphingosine (d18:1) : La forme la plus courante de sphingosine avec une chaîne à 18 carbones.

Sphinganine (d18:0) : Une forme saturée de sphingosine.

Sphingosine (d20:1) : Un variant de sphingosine avec une chaîne à 20 carbones

Unicité : La sphingosine (d17:1) est unique en raison de sa chaîne à 17 carbones, ce qui la rend moins courante mais néanmoins importante dans les processus biologiques. Elle est particulièrement utile comme étalon interne dans les méthodes analytiques en raison de ses propriétés distinctes .

Activité Biologique

C17 sphingosine, a long-chain sphingoid base, is a significant metabolite in sphingolipid metabolism. This compound plays a crucial role in various biological processes, including cell signaling, apoptosis, and inflammation. The following sections delve into its biological activity, mechanisms of action, and implications in health and disease.

Overview of Sphingolipid Metabolism

Sphingolipids are essential components of cell membranes and are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. C17 sphingosine is synthesized from ceramide through deacylation and can be phosphorylated to form sphingosine-1-phosphate (S1P), a bioactive lipid that influences numerous cellular functions.

-

Sphingosine Kinase Activity :

- C17 sphingosine is phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce S1P. This phosphorylation is critical for various cellular responses, including proliferation and survival. Research indicates that high levels of S1P can promote cell survival by inhibiting apoptosis through the activation of specific receptors (S1P receptors) on target cells .

-

Regulation of Apoptosis :

- The balance between sphingosine and ceramide levels is vital for determining cell fate. Increased sphingosine levels can lead to enhanced S1P production, promoting cell survival, while elevated ceramide levels are associated with pro-apoptotic signals. This "sphingolipid rheostat" is particularly relevant in cancer biology, where alterations in sphingolipid metabolism can influence tumor growth and response to therapies .

-

Inflammatory Responses :

- C17 sphingosine has been implicated in modulating inflammatory responses. For instance, it can influence immune cell trafficking and activation through its conversion to S1P, which acts as a potent chemoattractant for lymphocytes . In conditions like cystic fibrosis, targeting sphingolipid metabolism has shown promise in reducing inflammation and improving immune responses .

Case Study 1: Niemann-Pick Disease Type C

In a study involving Niemann-Pick type C (NPC) mutant fibroblasts, treatment with a sphingosine kinase activator (SK1-A) resulted in reduced levels of C17 sphingosine and increased production of C17-S1P. This intervention corrected the phosphorylation defect observed in these cells, demonstrating the potential therapeutic benefits of modulating sphingolipid metabolism in genetic disorders .

Case Study 2: Cancer Biology

Research has shown that inhibiting sphingosine kinase activity can enhance the sensitivity of cancer cells to pro-apoptotic stimuli. Inhibition leads to decreased S1P levels and increased ceramide accumulation, promoting apoptosis in tumor cells. This suggests that targeting the sphingolipid pathway could be a viable strategy for cancer therapy .

Data Table: Biological Activities of C17 Sphingosine

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Cell Survival | Conversion to S1P via SphK | Tumor growth promotion; resistance to apoptosis |

| Immune Modulation | Acts as a chemoattractant for lymphocytes | Potential therapeutic target in inflammatory diseases |

| Apoptosis Regulation | Balance between ceramide and sphingosine levels | Implications for cancer therapy |

| Inflammation Reduction | Modulates immune responses through S1P signaling | Therapeutic potential in cystic fibrosis |

Propriétés

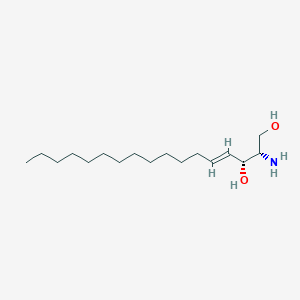

IUPAC Name |

(E,2S,3R)-2-aminoheptadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h13-14,16-17,19-20H,2-12,15,18H2,1H3/b14-13+/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEJCQPPFCKTRZ-LHMZYYNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025448 | |

| Record name | C17 Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6918-48-5 | |

| Record name | C17 Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does C17 Sphingosine interact with its target and what are the downstream effects?

A: C17 Sphingosine, often used as an analog of naturally occurring sphingosine, can directly impact the sphingolipid rheostat, a critical balance between pro-survival sphingosine-1-phosphate (S1P) and pro-apoptotic ceramides and sphingosines. [, ] By increasing cellular levels of sphingosine and its derivatives, C17 Sphingosine can tip this balance towards apoptosis, particularly in cancer cells. [, ] This shift is often accompanied by altered cholesterol homeostasis, impacting its synthesis, uptake, and efflux, further contributing to cell death. [] Additionally, C17 Sphingosine, in conjunction with SPHK1 inhibitors, has been shown to impact signaling pathways by decreasing growth-promoting MAPK signaling and increasing enzymes indicative of mitochondria-driven apoptosis. []

Q2: What is the structural characterization of C17 Sphingosine?

A2: C17 Sphingosine, a synthetic analog of the naturally occurring C18 Sphingosine, serves as an important tool in sphingolipid research.

Q3: Can you explain the use of C17 Sphingosine as an internal standard in sphingolipid analysis?

A: Due to its structural similarity to naturally occurring sphingolipids but absence in biological samples, C17 Sphingosine serves as an excellent internal standard in analytical techniques like mass spectrometry. [, ] Its addition to samples prior to extraction and analysis allows researchers to accurately quantify other sphingolipids by accounting for variations during sample preparation and analysis.

Q4: What can you tell us about the stability and formulation of C17 Sphingosine?

A: While the provided abstracts don't delve into specific stability data for C17 Sphingosine, researchers often store sphingolipids, including their analogs, at -80°C to ensure long-term stability. [] Formulation strategies, though not explicitly mentioned, likely involve dissolving C17 Sphingosine in organic solvents compatible with cell culture or animal models for in vitro and in vivo studies.

Q5: What is the research on C17 Sphingosine's in vitro and in vivo efficacy?

A: Research demonstrates the efficacy of C17 Sphingosine primarily in vitro, particularly in the context of cancer research. When combined with an SPHK1 inhibitor, C17 Sphingosine effectively inhibits the growth of IDH1 mutant glioma cells. [, ] This effect is attributed to the disruption of the sphingolipid rheostat, leading to an increase in pro-apoptotic molecules and a decrease in pro-survival signals. [, ] Further investigation is needed to determine the efficacy of C17 Sphingosine in in vivo models and potential clinical applications.

Q6: Are there any known resistance mechanisms to C17 Sphingosine?

A: While the provided abstracts don't explicitly discuss resistance mechanisms specific to C17 Sphingosine, research suggests that IDH1 mutant gliomas with silenced SPHK2 are highly dependent on SPHK1 for S1P production, making them particularly sensitive to C17 Sphingosine combined with SPHK1 inhibitors. [] Further research is necessary to fully elucidate any potential resistance mechanisms that may arise with C17 Sphingosine treatment.

Q7: What analytical methods are used to characterize and quantify C17 Sphingosine?

A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a prominent method for analyzing sphingolipids, including C17 Sphingosine when utilized as an internal standard. [, , ] This approach enables the separation, identification, and quantification of various sphingolipid species from complex biological samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.